3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine
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Overview
Description
3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that belongs to the imidazopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-3,4-diaminopyridine with formic acid under reflux conditions. This reaction leads to the formation of the imidazopyridine core, which can then be further functionalized to introduce the methoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazopyridine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted imidazopyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential as a bioactive molecule, particularly in the modulation of GABA A receptors.
Medicine: It has shown promise as a lead compound for the development of new therapeutic agents, including proton pump inhibitors and aromatase inhibitors.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. For instance, as a GABA A receptor modulator, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission. This mechanism is crucial for its potential therapeutic effects in conditions such as anxiety and epilepsy .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another member of the imidazopyridine family with similar structural features but different substitution patterns.
Imidazo[1,2-a]pyridine: A related compound with the imidazole ring fused at a different position on the pyridine ring.
Imidazo[1,5-a]pyridine: Another isomer with distinct biological activities.
Uniqueness
3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its solubility, reactivity, and potential as a versatile scaffold for drug development .
Properties
Molecular Formula |
C8H10N4O |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-methoxy-7-methylimidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C8H10N4O/c1-5-3-10-8(9)7-6(5)11-4-12(7)13-2/h3-4H,1-2H3,(H2,9,10) |
InChI Key |
BIGTZHWPCNPKCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C2=C1N=CN2OC)N |
Origin of Product |
United States |
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